![molecular formula C14H13ClN2O2 B5693013 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5693013.png)
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have therapeutic potential for a variety of diseases, including diabetes, cancer, and cardiovascular disease.
Mechanism of Action
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme. This leads to an allosteric activation of the enzyme, resulting in increased phosphorylation of downstream targets. AMPK activation leads to a variety of cellular responses, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide have been extensively studied. In vitro studies have shown that 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide increases glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells. In vivo studies have shown that 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have cardioprotective effects in animal models of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide is its specificity for AMPK activation. Unlike other AMPK activators, such as AICAR and metformin, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide does not activate other kinases, making it a useful tool for studying the specific effects of AMPK activation. However, one limitation of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide. One area of interest is the potential use of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide as a treatment for type 2 diabetes. Additional studies are needed to determine the optimal dosing and administration of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide for this indication. Another area of interest is the use of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide as an anticancer agent. Further studies are needed to determine the efficacy of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide in animal models of cancer, as well as its potential side effects. Finally, additional studies are needed to better understand the mechanism of action of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide, including its effects on downstream targets of AMPK activation.
Synthesis Methods
The synthesis of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide involves several steps, including the reaction of 2-chlorophenol with 2-bromoacetophenone to form 2-(2-chlorophenyl)acetophenone, followed by reaction with pyridine-2-carboxaldehyde to form the final product, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide. The synthesis has been reported in several publications, including a 2008 paper by Goransson et al. in the Journal of Medicinal Chemistry.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo, making it a promising candidate for the treatment of type 2 diabetes. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential use as an anticancer agent. Additionally, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular disease.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-6-1-2-7-13(12)19-10-14(18)17-9-11-5-3-4-8-16-11/h1-8H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKUOXXFPPOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
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